3-Amino-5-nitro-1,2-benzisoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

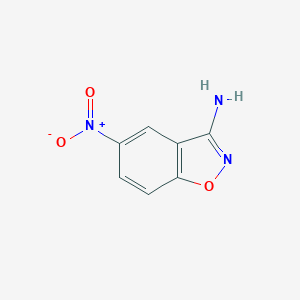

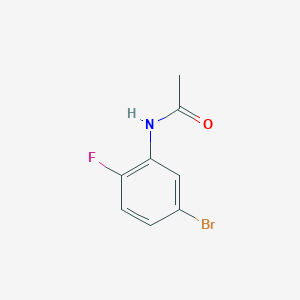

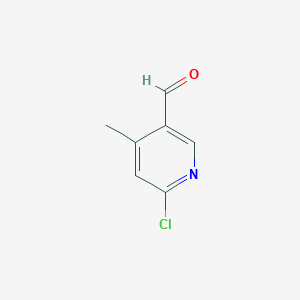

“3-Amino-5-nitro-1,2-benzisoxazole” is a chemical compound with the molecular formula C7H5N3O3 . It is a derivative of benzisoxazole, a bicyclic planar molecule that is commonly used as a starting material for different mechanistic approaches in drug discovery .

Molecular Structure Analysis

The molecular structure of “3-Amino-5-nitro-1,2-benzisoxazole” can be represented by the InChI code: 1S/C7H5N3O3/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H,(H2,8,9) .

Chemical Reactions Analysis

Benzisoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .

Scientific Research Applications

Corrosion Inhibition

3-Amino-5-nitro-1,2-benzisoxazole: has been studied for its potential role in corrosion inhibition. The “nitro-to-amino” reaction is particularly relevant in the context of corrosion mechanisms . This compound can interact with metal surfaces, potentially forming a protective layer that inhibits further corrosion. This application is crucial in preserving the integrity of metal structures and machinery, especially in harsh chemical environments.

Pharmaceutical Synthesis

This compound serves as a precursor in the synthesis of 1,2,4-triazole-containing scaffolds . These scaffolds are present in a variety of pharmaceuticals used in drug discovery against cancer cells, microbes, and other diseases. The ability to create diverse triazole derivatives makes 3-Amino-5-nitro-1,2-benzisoxazole a valuable asset in medicinal chemistry.

Anti-Oligomerization Agent

In the field of neurodegenerative research, 3-Amino-5-nitro-1,2-benzisoxazole derivatives have shown promise in reducing protein oligomerization . This is significant because protein aggregation is a common pathological feature in disorders such as Alzheimer’s and Parkinson’s diseases. Compounds that can mitigate this process are potential therapeutic agents.

Environmental Remediation

The reductive properties of 3-Amino-5-nitro-1,2-benzisoxazole and related compounds are being explored for environmental remediation, particularly in the treatment of munitions-contaminated water . This compound could play a role in the development of materials that remove contaminants through reduction and sorption.

Synthetic Organic Chemistry

3-Amino-5-nitro-1,2-benzisoxazole: is a key intermediate in the synthesis of benzoxazole derivatives . These derivatives have a wide range of applications, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects. The versatility of this compound in synthetic organic chemistry underscores its importance in the development of new drugs and materials.

Agricultural Chemicals

The nitro derivatives of benzazoles, including 3-Amino-5-nitro-1,2-benzisoxazole , have found applications in agriculture as pesticides, herbicides, and plant growth regulators . Their effectiveness in protecting crops and promoting growth makes them valuable tools in the agricultural industry.

Mechanism of Action

Target of Action

3-Amino-5-nitro-1,2-benzisoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities, emphasizing their interactions with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets .

Mode of Action

The planar benzene ring of the benzoxazole scaffold can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction with biological targets is a key aspect of the mode of action of 3-Amino-5-nitro-1,2-benzisoxazole.

Biochemical Pathways

Benzoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties, among others .

Safety and Hazards

While the specific safety and hazards of “3-Amino-5-nitro-1,2-benzisoxazole” are not explicitly mentioned in the search results, it is generally advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

In the field of drug discovery, there is a growing interest in developing new eco-friendly synthetic strategies for the synthesis of benzisoxazole derivatives . This is due to their enormous significance and the drawbacks associated with the current synthetic methods . Therefore, future research may focus on developing alternate metal-free synthetic routes .

properties

IUPAC Name |

5-nitro-1,2-benzoxazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c8-7-5-3-4(10(11)12)1-2-6(5)13-9-7/h1-3H,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQGBLRPXXDRBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NO2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443350 |

Source

|

| Record name | 3-Amino-5-nitro-1,2-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-nitro-1,2-benzisoxazole | |

CAS RN |

89793-82-8 |

Source

|

| Record name | 3-Amino-5-nitro-1,2-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113151.png)

![5-[(4-formylphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B113154.png)

![7-Chloro-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B113165.png)

![6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B113175.png)

![2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113184.png)